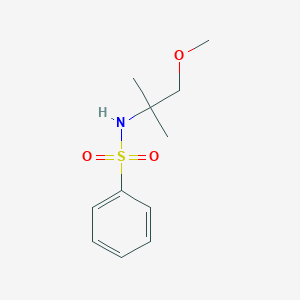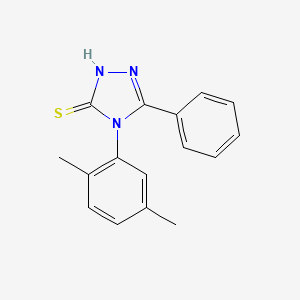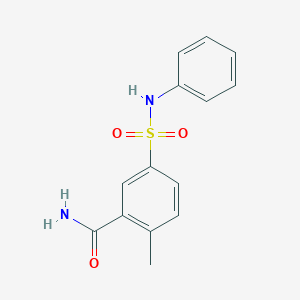
N-(2-methoxy-1,1-dimethylethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-1,1-dimethylethyl)benzenesulfonamide, commonly known as Methylsulfonylmethane (MSM), is a naturally occurring organic sulfur compound found in various plants and animals. MSM is widely used in the pharmaceutical, cosmetic, and food industries due to its numerous health benefits.
Mecanismo De Acción
N-(2-methoxy-1,1-dimethylethyl)benzenesulfonamide exerts its therapeutic effects through various mechanisms, including reducing oxidative stress, modulating inflammatory pathways, and stimulating collagen synthesis. N-(2-methoxy-1,1-dimethylethyl)benzenesulfonamide also acts as a sulfur donor, which is an essential component of various proteins, enzymes, and antioxidants in the body.
Biochemical and Physiological Effects
N-(2-methoxy-1,1-dimethylethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, including reducing inflammation, improving joint flexibility, and reducing pain. N-(2-methoxy-1,1-dimethylethyl)benzenesulfonamide has also been found to increase glutathione levels, which is an important antioxidant in the body. N-(2-methoxy-1,1-dimethylethyl)benzenesulfonamide has also been shown to improve skin health by reducing wrinkles, improving skin hydration, and promoting collagen synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxy-1,1-dimethylethyl)benzenesulfonamide has several advantages as a research tool, including its low toxicity, stability, and ease of use. N-(2-methoxy-1,1-dimethylethyl)benzenesulfonamide is also readily available and relatively inexpensive. However, N-(2-methoxy-1,1-dimethylethyl)benzenesulfonamide has some limitations, including its low solubility in water and limited bioavailability.
Direcciones Futuras
There are several future directions for N-(2-methoxy-1,1-dimethylethyl)benzenesulfonamide research, including exploring its potential as a treatment for various conditions such as cancer, Alzheimer's disease, and diabetes. Further research is also needed to understand the mechanisms of action of N-(2-methoxy-1,1-dimethylethyl)benzenesulfonamide and its potential interactions with other drugs. Additionally, more studies are needed to determine the optimal dosage and duration of N-(2-methoxy-1,1-dimethylethyl)benzenesulfonamide treatment for various conditions.
Conclusion
In conclusion, N-(2-methoxy-1,1-dimethylethyl)benzenesulfonamide is a naturally occurring organic sulfur compound with numerous potential health benefits. N-(2-methoxy-1,1-dimethylethyl)benzenesulfonamide has been extensively studied for its anti-inflammatory, antioxidant, and analgesic properties. N-(2-methoxy-1,1-dimethylethyl)benzenesulfonamide has also been found to improve exercise performance, reduce muscle damage, and promote muscle recovery. Further research is needed to fully understand the potential therapeutic effects of N-(2-methoxy-1,1-dimethylethyl)benzenesulfonamide and its optimal use in various conditions.
Métodos De Síntesis
N-(2-methoxy-1,1-dimethylethyl)benzenesulfonamide can be synthesized through various methods, including oxidation of dimethyl sulfoxide (DMSO), reduction of dimethyl sulfone (DMS), and hydrolysis of methylsulfonyl chloride (MSCl). The most common method of synthesizing N-(2-methoxy-1,1-dimethylethyl)benzenesulfonamide is the oxidation of DMSO, which involves the reaction of DMSO with hydrogen peroxide and a catalyst under controlled conditions.
Aplicaciones Científicas De Investigación
N-(2-methoxy-1,1-dimethylethyl)benzenesulfonamide has been extensively studied for its potential health benefits, including anti-inflammatory, antioxidant, and analgesic properties. N-(2-methoxy-1,1-dimethylethyl)benzenesulfonamide has been found to be effective in treating various conditions such as osteoarthritis, allergies, and skin disorders. N-(2-methoxy-1,1-dimethylethyl)benzenesulfonamide has also been shown to improve exercise performance, reduce muscle damage, and promote muscle recovery.
Propiedades
IUPAC Name |
N-(1-methoxy-2-methylpropan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-11(2,9-15-3)12-16(13,14)10-7-5-4-6-8-10/h4-8,12H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMYRQZBYJIWGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC)NS(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5760416 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3,5-dimethylbenzyl)thio]-N-methylacetamide](/img/structure/B5802746.png)

![methyl 4-cyano-5-[(cyclohexylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5802755.png)

![N-{3-[(isobutylamino)carbonyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B5802767.png)
![N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5802778.png)

![N'-[(cyclohexylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5802794.png)
![3-{[(2,4-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B5802795.png)
![N,N-dimethyl-N'-[2-(3-pyridinyl)-4-quinazolinyl]-1,4-benzenediamine](/img/structure/B5802815.png)
![methyl 4-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B5802824.png)
![methyl 3-[(3-bromobenzoyl)amino]-2-methylbenzoate](/img/structure/B5802825.png)
![N-[4-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5802829.png)